molecular formula C24H27N5O2S B2707900 N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-83-2

N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2707900
CAS RN: 1111237-83-2
M. Wt: 449.57
InChI Key:
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Description

N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Predicted Biological Activity

Research has been conducted on the synthesis and computer prediction of the biological activity of various 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. A study by Danylchenko et al. (2016) outlined the development of preparative protocols for these compounds, utilizing modeling to predict their biological activities. This research highlighted the potential of these compounds for antineurotic activity, suggesting their application in treating male reproductive and erectile dysfunction. The compounds were classified as slightly toxic or practically nontoxic, emphasizing their safety profile for further investigation (Danylchenko, Drushlyak, & Kovalenko, 2016).

Chemical Reactivity and Synthesis

Fathalla et al. (2000) explored the regioselectivity of electrophilic attack on a model compound closely related to triazoloquinazolines. Their study provided insights into the chemical reactivity of these compounds, contributing to the understanding of their synthesis and potential modifications. The findings could be relevant for designing derivatives with specific biological activities or chemical properties (Fathalla, Čajan, & Pazdera, 2000).

Antimicrobial Properties

A study on 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, evaluated their antimicrobial activities against various pathogens. These compounds demonstrated moderate to good activities, with specific derivatives showing potent antibacterial effects. This research points towards the application of triazoloquinazoline derivatives in developing new antimicrobial agents (Pokhodylo et al., 2021).

properties

IUPAC Name

N-butan-2-yl-1-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-6-16(4)25-21(30)17-9-10-19-20(12-17)29-23(28(5)22(19)31)26-27-24(29)32-13-18-11-14(2)7-8-15(18)3/h7-12,16H,6,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWBDJWVRFLACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=C(C=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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